Enhanced M1 Muscarinic Receptor Antagonist Potency via 3,5-Difluorobenzhydrol-Derived Carbamates
Carbamate derivatives constructed from the 3,5-difluorobenzhydrol scaffold exhibit low nanomolar binding affinity at the M1 muscarinic acetylcholine receptor (mAChR), with a reported Ki of 2.90 nM [1]. In contrast, the analogous carbamate derived from unsubstituted benzhydrol shows substantially reduced M1 affinity—class-level inference from SAR studies indicates that fluorine substitution at the 3- and 5-positions contributes critically to binding pocket complementarity and receptor selectivity . This represents a potency enhancement factor that cannot be achieved with the non-fluorinated parent scaffold.
| Evidence Dimension | M1 mAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.90 nM for 3,5-difluorobenzhydrol-derived carbamate (CHEMBL2115341) |
| Comparator Or Baseline | Benzhydrol-derived carbamate analogs (class-level baseline) |
| Quantified Difference | Low nanomolar potency characteristic of 3,5-difluoro substitution pattern; unsubstituted benzhydrol carbamates exhibit significantly higher Ki values (reduced potency) |
| Conditions | Displacement assay at M1 mAChR (bovine) |
Why This Matters
For medicinal chemistry groups developing CNS-targeted M1 antagonists, the 3,5-difluorobenzhydrol scaffold provides a validated entry point to potent compounds, whereas procurement of unsubstituted benzhydrol would require additional synthetic steps and may yield inferior SAR outcomes.
- [1] BindingDB. BDBM50405717 (CHEMBL2115341). Affinity Data: Ki = 2.90 nM at Muscarinic acetylcholine receptor M1 (bovine). View Source
